

understanding the pharmacokinetics of Enisamium iodide

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Compound of Interest

Compound Name: Enisamium

Cat. No.: B1194652

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An In-Depth Technical Guide to the Pharmacokinetics of **Enisamium** Iodide

Introduction

Enisamium iodide is an antiviral agent that has demonstrated activity against a range of respiratory viruses, including influenza A and B viruses and coronaviruses. Its mechanism of action is attributed to the inhibition of viral RNA polymerase, an essential enzyme for viral replication. A thorough understanding of the pharmacokinetic profile of **Enisamium** iodide is critical for its optimal clinical use, guiding dosage regimens and ensuring efficacy and safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of **Enisamium** iodide, intended for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile

The pharmacokinetic properties of **Enisamium** iodide have been characterized in non-clinical and clinical studies. The compound is a derivative of isonicotinic acid and is administered orally.

Absorption

Enisamium iodide is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) being reached between 1.6 and 2.4 hours after a single dose. According

to the Biopharmaceutics Classification System (BCS), **Enisamium** iodide is classified as a Class III drug, characterized by high solubility and low permeability.

The presence of food has a notable impact on the absorption of **Enisamium** iodide. When administered after a meal, the maximum plasma concentration (C_{max}) and the area under the plasma concentration-time curve (AUC) were found to be reduced by 46.8% and 26.6%, respectively. Concurrently, the time to reach C_{max} (t_{max}) was delayed from 0.75 hours in a fasted state to 2.75 hours in a fed state.

Distribution

The distribution of **Enisamium** iodide in the body is characterized by low binding to human serum proteins. Preclinical studies in rats have indicated that the compound may be highly enriched in the trachea, which could be advantageous for its therapeutic effect in respiratory viral infections.

Metabolism

Enisamium iodide undergoes partial metabolism in humans, primarily through hydroxylation and to a lesser extent, glucuronidation (less than 5%). A key finding is the identification of a hydroxylated metabolite, designated VR17-04. This metabolite has been shown to be a more potent inhibitor of influenza virus RNA polymerase than the parent compound, suggesting that **Enisamium** iodide may function as a prodrug.

In vitro studies have suggested that the cytochrome P450 enzyme CYP2D6 plays an insignificant role in the metabolism of **Enisamium** iodide, and other studied CYP450 enzymes do not appear to have a significant effect on its metabolic transformation.

Excretion

The primary route of elimination for **Enisamium** iodide is renal, with the majority of the drug being excreted unchanged in the urine. In preclinical studies with radiolabeled **Enisamium** iodide in dogs, approximately 32-35% of the administered dose was excreted in the feces.

The median half-life of a single dose of **Enisamium** iodide ranges from 2.69 to 3.35 hours. Following repeated administration over ten days, the half-life increases to a range of 6.00 to 7.34 hours.

Pharmacokinetics in Special Populations

To date, formal pharmacokinetic studies of **Enisamium** iodide have not been conducted in elderly patients or in individuals with hepatic or renal impairment.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for **Enisamium** iodide in humans.

Parameter	Value	Condition	Reference
Tmax (Time to Peak Plasma Concentration)	1.6 - 2.4 hours	Single Dose	
0.75 hours	Fasting		
2.75 hours	Fed		
Effect of Food on Cmax	46.8% decrease	With Food	
Effect of Food on AUC	26.6% decrease	With Food	
Half-life ($t_{1/2}$)	2.69 - 3.35 hours	Single Dose	
6.00 - 7.34 hours	Repeated Doses		
Protein Binding	Low	In humans	
Apparent Permeability Coefficient (Papp)	0.2×10^{-6} to 0.3×10^{-6} cm/s	Caco-2 cells	

Experimental Protocols

This section outlines the general methodologies employed in the pharmacokinetic evaluation of **Enisamium** iodide.

Caco-2 Permeability Assay

The permeability of **Enisamium** iodide was assessed using the Caco-2 cell model, which is a well-established in vitro method for predicting human intestinal absorption.

- **Cell Culture:** Caco-2 cells are seeded on semipermeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
- **Transport Study:** The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). The transport experiment is initiated by adding **Enisamium** iodide solution to the apical (A) side of the monolayer and collecting samples from the basolateral (B) side at specified time intervals to determine the A-to-B permeability. The reverse transport (B-to-A) can also be assessed to investigate the potential for active efflux.
- **Quantification:** The concentration of **Enisamium** iodide in the collected samples is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- **Data Analysis:** The apparent permeability coefficient (P_{app}) is calculated using the following equation: $P_{app} = (dQ/dt) / (A * C_0)$, where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the filter, and C_0 is the initial drug concentration in the donor compartment.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a standard analytical technique for the quantification of drugs and their metabolites in biological matrices.

- **Sample Preparation:** Plasma or urine samples containing **Enisamium** iodide are subjected to a sample preparation procedure, such as protein precipitation or liquid-liquid extraction, to remove interfering substances.
- **Chromatographic Separation:** The prepared sample is injected into an HPLC system. Separation of **Enisamium** iodide from endogenous components is typically achieved on a

reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

- **Detection:** The concentration of **Enisamium** iodide is quantified using a suitable detector, such as a UV detector set at a specific wavelength or a mass spectrometer for higher sensitivity and selectivity (LC-MS/MS).
- **Method Validation:** The HPLC method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and specificity.

Metabolite Identification using Mass Spectrometry

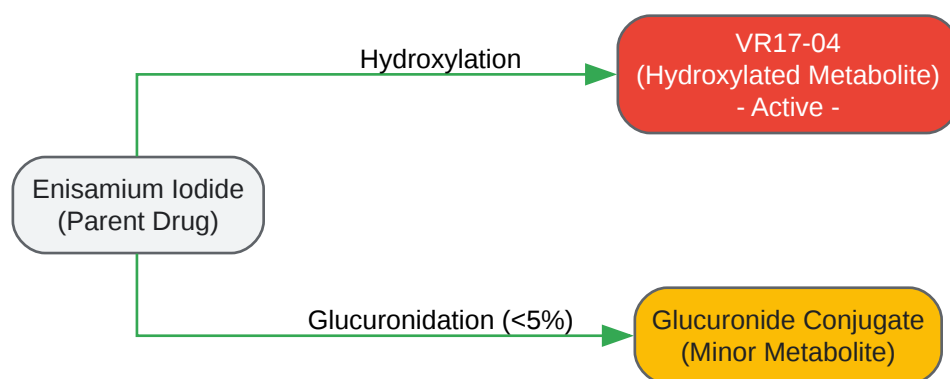
Mass spectrometry (MS) is a powerful tool for the identification and structural elucidation of drug metabolites.

- **Sample Analysis:** Plasma samples from subjects administered **Enisamium** iodide are analyzed using a high-resolution mass spectrometer, often coupled with liquid chromatography (LC-MS).
- **Metabolite Screening:** The mass spectrometer is operated in a full-scan mode to detect potential metabolites by identifying mass-to-charge (m/z) ratios that correspond to predicted metabolic transformations (e.g., hydroxylation, glucuronidation).
- **Structural Confirmation:** The chemical structure of potential metabolites, such as VR17-04, is confirmed using tandem mass spectrometry (MS/MS). In MS/MS, the metabolite ion is isolated and fragmented to produce a characteristic fragmentation pattern that can be used to elucidate its structure.

Visualizations

Metabolic Pathway of Enisamium Iodide

The following diagram illustrates the primary metabolic transformation of **Enisamium** iodide in humans.

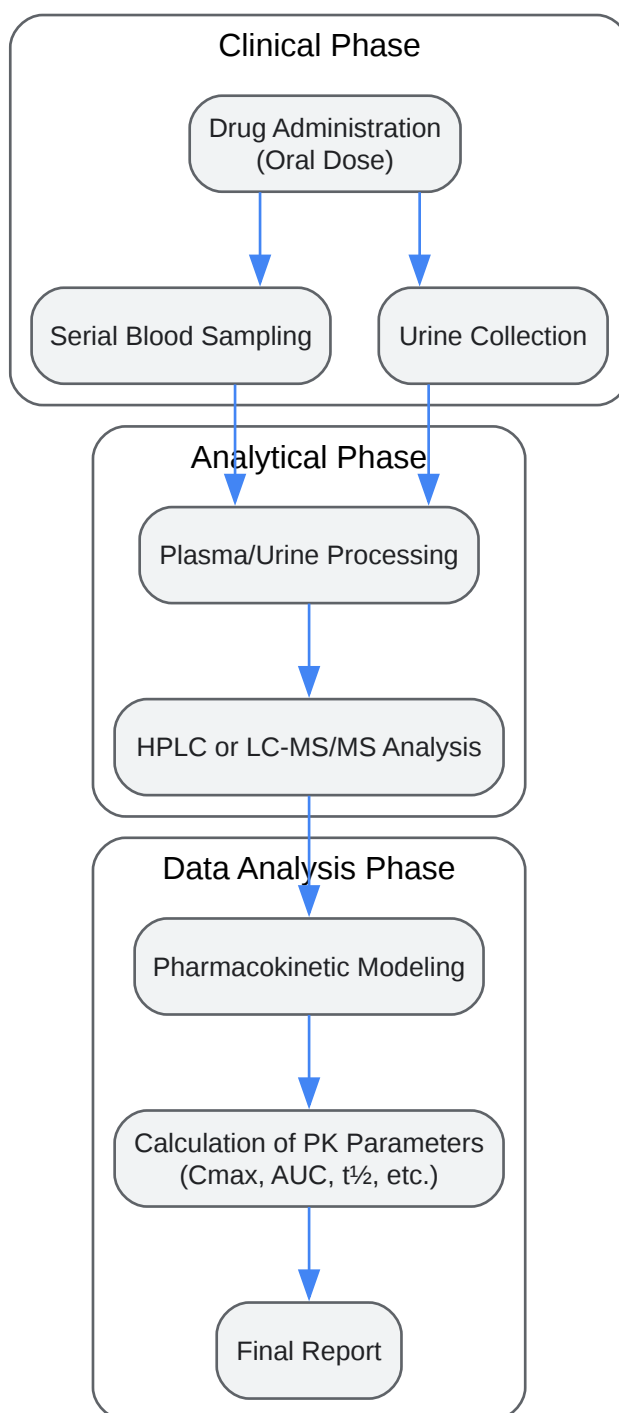


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Caption: Metabolic conversion of **Enisamium** iodide to its active and minor metabolites.

Pharmacokinetic Study Workflow

This diagram outlines the typical workflow of a clinical pharmacokinetic study for an orally administered drug like **Enisamium** iodide.



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Caption: Generalized workflow for a human pharmacokinetic study.

Conclusion

Enisamium iodide is a BCS Class III antiviral drug that is rapidly absorbed and primarily eliminated unchanged in the urine. It undergoes partial metabolism to an active hydroxylated metabolite, VR17-04, which is a more potent inhibitor of viral RNA polymerase. The presence of food decreases the rate and extent of its absorption. The low degree of plasma protein binding suggests good tissue distribution. Further studies are warranted to characterize the pharmacokinetics of **Enisamium** iodide in special populations to ensure its safe and effective use in a broader patient demographic. The information presented in this guide provides a solid foundation for further research and development of this promising antiviral agent.

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